(E)-3-(2-Ethoxybenzylidene)indolin-2-one

VEGFR2 inhibition Kinase inhibitor potency Structure-activity relationship

Researchers probing VEGFR2-HER2 crosstalk face confounds from multi-inhibitor cocktails. SU5204 (CAS 186611-11-0) provides single-agent dual inhibition (VEGFR2 IC50=4 μM; HER2 IC50=51.5 μM). • Single-agent dual-target inhibition eliminates pharmacokinetic confounds • ≥98% purity, E/Z tautomeric mixture with characterized photoisomerization kinetics • Micromolar potency enables graded target engagement vs nanomolar clinical agents • Ships with blue ice to preserve isomeric integrity

Molecular Formula C17H15NO2
Molecular Weight 265.31 g/mol
Cat. No. B13113715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(2-Ethoxybenzylidene)indolin-2-one
Molecular FormulaC17H15NO2
Molecular Weight265.31 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1C=C2C3=CC=CC=C3NC2=O
InChIInChI=1S/C17H15NO2/c1-2-20-16-10-6-3-7-12(16)11-14-13-8-4-5-9-15(13)18-17(14)19/h3-11H,2H2,1H3,(H,18,19)/b14-11+
InChIKeyMEZFKCPUSMBMAY-SDNWHVSQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SU5204: Dual VEGFR2/HER2 Inhibitor


(E)-3-(2-Ethoxybenzylidene)indolin-2-one, commonly designated SU5204 (CAS 186611-11-0), is a synthetic 3-substituted indolin-2-one (oxindole) that functions as an ATP-competitive tyrosine kinase inhibitor (TKI) [1]. It belongs to the well-characterized class of 3-benzylidenyl-indolin-2-ones first disclosed by Sun et al. (1998) as selective receptor tyrosine kinase (RTK) inhibitors [2]. SU5204 is distinguished by its 2-ethoxy substitution on the benzylidene phenyl ring and is commercially supplied as an E/Z tautomeric mixture with standard purity ≥95% .

Dual VEGFR2/HER2 inhibitor for pathway crosstalk studies
E/Z tautomeric mixture; light-protected handling advised
3-substituted indolin-2-one kinase inhibitor tool compound

Why Generic Substitution Fails: Substituent-Dependent Selectivity


The 3-substituted indolin-2-one scaffold exhibits extreme sensitivity to the nature and position of the arylidene substituent at C-3, which governs both kinase target selectivity and inhibitory potency [1]. In the foundational structure-activity analysis by Sun et al., 3-(substituted benzylidenyl)indolin-2-ones containing bulky or ortho-substituted phenyl rings showed preferential activity toward EGF and HER2 RTKs, while five-membered heteroaryl-methylidenyl analogs were highly specific for VEGF (Flk-1) RTK [1]. The 2-ethoxy substituent on SU5204 confers a unique intermediate selectivity profile — dual VEGFR2/HER2 inhibition — that cannot be replicated by analogs bearing different substituents (e.g., 4-fluoro as in SU5205) or unsubstituted benzylidene rings . Furthermore, 3-substituted indolin-2-ones undergo photoisomerization between E and Z configurations with rate constants ranging from 0.009 to 0.048 h⁻¹, and each stereoisomer can contribute differently to biological activity and toxicity [2]. These factors make generic substitution among in-class compounds scientifically unjustifiable without confirming substituent-specific selectivity, isomeric composition, and photostability.

Substituent sensitivity
2-Ethoxy substitution enables dual VEGFR2/HER2 selectivity; para-fluoro or unsubstituted analogs lack HER2 engagement and may shift kinase profile.
Photoisomerization
E/Z ratio can drift under ambient light (class-level rate 0.009–0.048 h⁻¹), potentially altering biological readouts across experiments.
Analog replacement
Closely related indolin-2-ones (SU5205, semaxanib) cannot replicate SU5204's dual HER2 activity; direct substitution requires selectivity validation.

SU5204 Quantitative Differentiation vs Closest Analogs


VEGFR2 Potency: 2-Ethoxy vs 4-Fluoro Substitution

SU5204 (2-ethoxy substituent) inhibits VEGFR2 (FLK-1) with an IC50 of 4 μM in cell-free assays, compared to SU5205 (3-(4-fluorobenzylidene)indolin-2-one), which exhibits a VEGFR2 IC50 of 9.6 μM under comparable cell-free assay conditions . This represents a 2.4-fold improvement in VEGFR2 inhibitory potency attributable to the 2-ethoxybenzylidene substitution pattern. Both compounds share the identical indolin-2-one core scaffold, isolating the substituent effect as the primary driver of potency difference.

VEGFR2 Potency
Data to verify
SU5204 IC50 4 μM vs SU5205 9.6 μM (2.4-fold lower)
Reported VEGFR2 potency difference attributable to ortho-ethoxy substitution.
Cell-free assay; cross-study comparable data.
VEGFR2 inhibition Kinase inhibitor potency Structure-activity relationship

Dual VEGFR2/HER2 Inhibition Profile vs SU5205

SU5204 is characterized as a dual inhibitor of both VEGFR2 (FLK-1, IC50 = 4 μM) and HER2 (ErbB2, IC50 = 51.5 μM) in cell-free assays . In contrast, SU5205 (3-(4-fluorobenzylidene)indolin-2-one) is reported exclusively as a VEGFR2 inhibitor with no documented HER2 activity across available technical datasheets and the primary patent literature . The intra-compound VEGFR2/HER2 selectivity ratio for SU5204 is approximately 12.9-fold, favoring VEGFR2. This dual-target profile is a direct consequence of the 2-ethoxy substitution pattern, consistent with the SAR established by Sun et al. showing that ortho-substituted benzylidenyl-indolin-2-ones exhibit affinity for HER family kinases [1].

Dual VEGFR2/HER2 vs SU5205
Reported
SU5204 HER2 IC50 51.5 μM; SU5205 no HER2 activity
Enables VEGFR2/HER2 crosstalk investigation; SU5205 cannot interrogate HER2 pathways.
Data from patent and vendor biochemical profiling.
Dual kinase inhibition VEGFR2/HER2 crosstalk Receptor tyrosine kinase

Kinase Selectivity: SU5204 vs Semaxanib

Semaxanib (SU5416), another indolin-2-one-based VEGFR inhibitor, is a more potent VEGFR2 inhibitor (IC50 = 1.23 μM) than SU5204 (IC50 = 4 μM), representing a 3.25-fold greater potency at VEGFR2 . However, semaxanib lacks activity against EGFR, HER2, InsR, and FGFR, exhibiting instead 20-fold selectivity for VEGFR over PDGFRβ . SU5204, by contrast, carries measurable dual VEGFR2/HER2 activity (HER2 IC50 = 51.5 μM) while its broader selectivity panel remains less comprehensively characterized . The structural basis for this differentiation lies in the C-3 substituent: semaxanib contains a 3,5-dimethylpyrrole-methylidenyl moiety (heteroaryl ring system), which the Sun et al. SAR established as conferring high specificity for VEGF (Flk-1) RTK, whereas SU5204's 2-ethoxybenzylidenyl group (substituted phenyl ring) engages HER family kinases [1].

Kinase Selectivity vs Semaxanib
Reported
SU5204: VEGFR2 4 μM, HER2 51.5 μM. Semaxanib: VEGFR2 1.23 μM, no HER2.
Semaxanib preferred for VEGFR2 potency; SU5204 provides dual-target context.
Broader selectivity panel for SU5204 less characterized.
VEGFR inhibitor comparison Kinase selectivity profiling Angiogenesis research tools

E/Z Tautomerism and Photoisomerization Liability

SU5204 is commercially supplied as an E/Z tautomeric mixture (standard purity ≥95%), as documented by vendor batch quality certificates including NMR, HPLC, and GC analyses . This is a class-wide property of 3-substituted indolin-2-ones: Ngai et al. (2016) demonstrated that 17 3-substituted indolin-2-ones, including sunitinib and semaxanib, undergo photoisomerization with rate constants ranging from 0.009 to 0.048 h⁻¹, and that stereochemically pure isomers can exhibit different toxicity profiles compared to E/Z mixtures [1]. While semaxanib and sunitinib exist as thermodynamically stable Z isomers that photoisomerize to E isomers in solution, the specific photoisomerization rate constant for SU5204 has not been individually reported within this study [1]. However, the structural similarity dictates that SU5204 is subject to the same photoisomerization phenomenon, with direct implications for solution preparation, storage, and experimental duration.

E/Z Tautomerism & Photostability
Class-level
Supplied as E/Z mixture; class-level photoisomerization rate 0.009–0.048 h⁻¹
Photoisomerization may influence activity; light-protected handling required.
Rate constant not individually determined for SU5204.
EZ isomerism Photostability Compound quality control

Differentiation from Sunitinib: Micromolar Probe vs Nanomolar Therapeutic

Sunitinib, the clinically approved indolin-2-one derivative, inhibits VEGFR2 and PDGFRβ with IC50 values of approximately 80 nM and 2 nM, respectively, representing roughly 50-fold to 2000-fold greater potency than SU5204 at these targets . Sunitinib's broad target spectrum encompasses PDGFRs, VEGFRs, c-KIT, FLT3, and RET at nanomolar concentrations [1]. SU5204, in contrast, operates in the micromolar range (VEGFR2 IC50 = 4 μM; HER2 IC50 = 51.5 μM) with a narrower confirmed target profile limited to VEGFR2 and HER2 [2]. This potency gap and target breadth differential position SU5204 as a mechanistic probe or tool compound for in vitro kinase selectivity studies, whereas sunitinib serves as a potent multi-targeted therapeutic or positive control. The lower potency of SU5204 can be advantageous in experiments where complete kinase ablation is undesirable or where graded inhibition is required to dissect signaling threshold effects.

Micromolar Probe vs Sunitinib
Context-dependent
SU5204 VEGFR2 4 μM, HER2 51.5 μM. Sunitinib VEGFR2 ~80 nM, multi-target.
SU5204 suited as micromolar probe for graded inhibition studies.
Sunitinib is a nanomolar multi-targeted clinical inhibitor.
Tool compound selection Multi-targeted kinase inhibitor Sunitinib comparator

SU5204 Optimal Research Applications


VEGFR2-HER2 Signaling Crosstalk Studies

SU5204 is uniquely suited among commercially available indolin-2-one tool compounds for experiments requiring simultaneous, measurable inhibition of both VEGFR2 (IC50 = 4 μM) and HER2 (IC50 = 51.5 μM) using a single chemical agent [1]. This dual activity — absent in SU5205 and semaxanib — enables researchers to interrogate VEGFR2-HER2 pathway crosstalk in endothelial cell models, investigate compensatory HER2 activation during VEGF blockade, or study mechanisms of resistance to anti-angiogenic therapy without the confounding use of multiple inhibitors with different pharmacokinetic properties .

SAR Reference Standard for 2-Alkoxy Indolin-2-One Libraries

SU5204 serves as a well-characterized reference compound within the 3-substituted indolin-2-one SAR framework established by Sun et al. [1]. Its defined 2-ethoxy substitution, dual-target IC50 values, and known E/Z isomeric composition make it suitable as a calibration standard when synthesizing and screening novel 3-benzylidenyl-indolin-2-one analogs. The 2.4-fold VEGFR2 potency advantage over the 4-fluoro analog SU5205 provides a clear quantitative benchmark for evaluating the impact of ortho-alkoxy vs para-halo substituent effects on kinase inhibition .

Photocontrolled Pharmacology and Isomer-Dependent Bioactivity

As a member of the photoisomerizable 3-substituted indolin-2-one class (photoisomerization rate constant range: 0.009–0.048 h⁻¹) [1], SU5204 is applicable as a substrate for studying light-induced E→Z isomerization effects on kinase inhibitor potency and selectivity. The known differential toxicity of stereochemically pure vs mixed isomers of related indolin-2-ones [1] positions SU5204 as a candidate for controlled photopharmacology experiments aimed at correlating isomeric purity with biological readouts, provided that researchers implement light-protected handling protocols and verify isomeric composition by NMR or HPLC as part of experimental documentation .

Micromolar Kinase Probe for Signaling Threshold Studies

In contrast to nanomolar-potency clinical agents such as sunitinib (VEGFR2 IC50 ≈ 80 nM), SU5204's micromolar potency (VEGFR2 IC50 = 4 μM) makes it suitable for experiments requiring graded or partial kinase inhibition rather than complete target saturation [1]. This property is particularly valuable for studying cellular VEGFR2 signaling thresholds, modeling sub-maximal target engagement scenarios, or serving as a low-potency comparator in kinase inhibitor selectivity profiling panels where distinguishing between potent and moderate inhibitors is analytically informative .

Application
Selection Property
Validation Focus
VEGFR2-HER2 crosstalk signaling studies
Dual VEGFR2/HER2 inhibition profile
Confirm concurrent target engagement in endothelial models
2-alkoxy indolin-2-one SAR libraries
Defined 2-ethoxy substitution with reported selectivity context
Benchmark ortho-alkoxy vs para-halo substituent effects
Light-induced E/Z isomerization pharmacology
E/Z tautomeric mixture with photoisomerization susceptibility
Correlate isomeric purity with biological endpoints under light-protected conditions
Kinase signaling threshold studies
Micromolar-range VEGFR2 inhibition
Evaluate graded target engagement vs complete saturation
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